molecular formula C18H18ClFN2O2 B4541930 1-(3-chlorophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine

1-(3-chlorophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine

Cat. No. B4541930
M. Wt: 348.8 g/mol
InChI Key: VPEGHXAOUMGOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has been studied for its potential use in scientific research.

Mechanism of Action

1-(3-chlorophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine acts as a partial agonist at the 5-HT1A receptor. It binds to the receptor and activates it, but not to the same extent as a full agonist. This results in a moderate increase in the activity of the receptor.
Biochemical and Physiological Effects:
The activation of the 5-HT1A receptor by 1-(3-chlorophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine has been shown to have a number of biochemical and physiological effects. These include the modulation of neurotransmitter release, the regulation of hormone secretion, and the modulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chlorophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to investigate the specific role of this receptor in various processes. However, one limitation is that it is a synthetic compound, and its effects may not accurately reflect those of endogenous neurotransmitters and hormones.

Future Directions

1-(3-chlorophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine has potential for future research in the field of neuroscience. Some possible future directions include investigating its effects on other receptors and neurotransmitter systems, exploring its potential as a therapeutic agent for mood and anxiety disorders, and developing more selective compounds based on its structure.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine is a synthetic compound that has been studied for its potential use in scientific research. Its selectivity for the 5-HT1A receptor makes it a valuable tool for investigating the role of this receptor in various processes. Further research is needed to fully understand its effects and potential applications.

Scientific Research Applications

1-(3-chlorophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to have an affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has been used in studies to investigate the role of the 5-HT1A receptor in these processes.

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2/c19-14-2-1-3-16(12-14)21-8-10-22(11-9-21)18(23)13-24-17-6-4-15(20)5-7-17/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEGHXAOUMGOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chlorophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-chlorophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(3-chlorophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(3-chlorophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(3-chlorophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-(3-chlorophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.